4-arsoroso-N-(carbamoylcarbamoyl)benzamide
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Overview
Description
4-arsoroso-N-(carbamoylcarbamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an arsenic atom, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-arsoroso-N-(carbamoylcarbamoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
For industrial production, the synthesis of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-arsoroso-N-(carbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized under specific conditions, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
4-arsoroso-N-(carbamoylcarbamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-arsoroso-N-(carbamoylcarbamoyl)benzamide involves its interaction with cellular components, leading to the induction of apoptosis. The compound can activate the caspase cascade, resulting in programmed cell death. It also interacts with molecular targets such as Bcl-2 and p53, which are involved in the regulation of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-substituted benzamides: These compounds, such as declopramide, are known for their ability to induce apoptosis in cancer cells.
Carbamoyl derivatives: Compounds like 4-amino-N-(4-carbamoylphenyl)benzamide are used in industrial applications, including pigment production.
Uniqueness
4-arsoroso-N-(carbamoylcarbamoyl)benzamide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research focused on developing new therapeutic agents and industrial materials.
Properties
CAS No. |
5425-15-0 |
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Molecular Formula |
C9H8AsN3O4 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
4-arsoroso-N-(carbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H8AsN3O4/c11-8(15)13-9(16)12-7(14)5-1-3-6(10-17)4-2-5/h1-4H,(H4,11,12,13,14,15,16) |
InChI Key |
KXJQSDQTZBFYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC(=O)N)[As]=O |
Origin of Product |
United States |
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